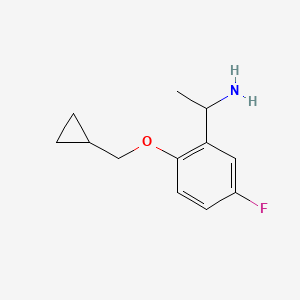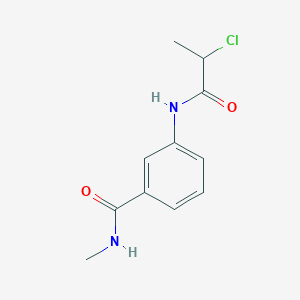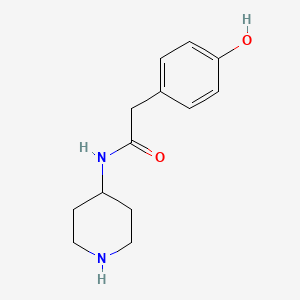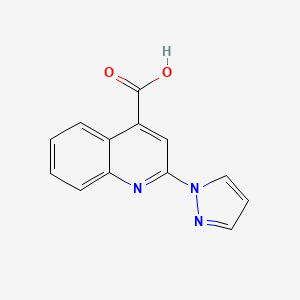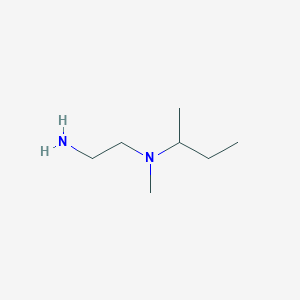
(2-Aminoethyl)(butan-2-yl)methylamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
A study by Novakov et al. (2017) demonstrated the reactivity of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine, resulting in the formation of target amides and butyl ester of the corresponding acid. This research highlights the potential of (2-Aminoethyl)(butan-2-yl)methylamine derivatives in synthetic chemistry, particularly in the context of aminolysis resistance (Novakov, Yablokov, Vernigora, Orlinson, Navrotskii, & Voloboev, 2017).
Photopolymerization
Guillaneuf et al. (2010) explored the use of a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function as a photoiniferter, which decomposes under UV irradiation to generate alkyl and nitroxide radicals. This compound, related to (2-Aminoethyl)(butan-2-yl)methylamine derivatives, showcases the application in nitroxide-mediated photopolymerization, enhancing our understanding of photophysical or photochemical properties in polymer science (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including derivatives related to (2-Aminoethyl)(butan-2-yl)methylamine, as eco-friendly corrosion inhibitors for N80 steel in HCl solution. Their study, employing electrochemical techniques, revealed the inhibitors' mixed nature and adherence to Langmuir adsorption isotherm, signifying the compound's utility in materials science and engineering (Yadav, Sarkar, & Purkait, 2015).
Asymmetric Synthesis
Mattei et al. (2011) reported a new synthesis method for (S)-3-Amino-4-methoxy-butan-1-ol through asymmetric catalytic reductive amination, indicative of the broader synthetic utility of (2-Aminoethyl)(butan-2-yl)methylamine derivatives in producing enantiomerically enriched compounds. This process highlights the compound's role in catalysis and asymmetric synthesis, contributing to advancements in organic synthesis (Mattei, Moine, Püntener, & Schmid, 2011).
Propriétés
IUPAC Name |
N'-butan-2-yl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-7(2)9(3)6-5-8/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUIZZSXNHURBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(butan-2-yl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



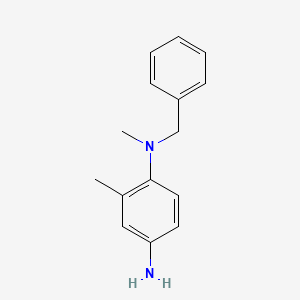
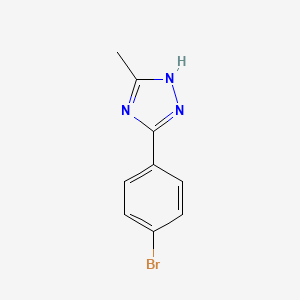
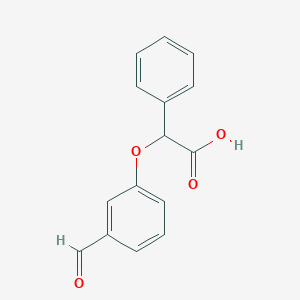
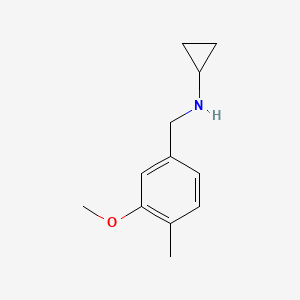
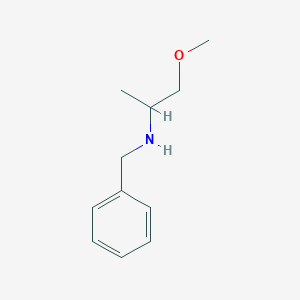
![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
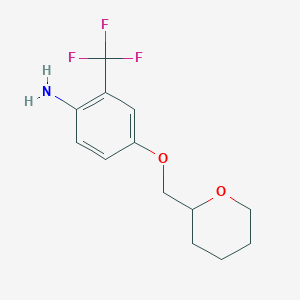
![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
